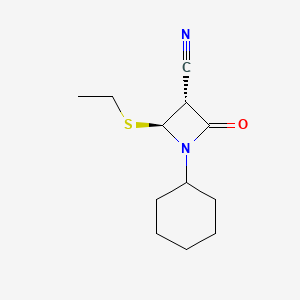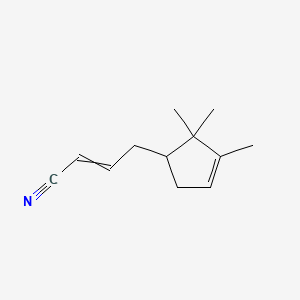
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate is a chemical compound with the molecular formula C₁₀H₁₄NO₇P It is characterized by the presence of a nitrofuran moiety, which is known for its biological activity, and a phosphate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate ester group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Mechanism of Action
The mechanism of action of diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate involves the interaction of the nitrofuran moiety with biological molecules. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is similar to other nitrofuran compounds, which are known to inhibit bacterial enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Another nitrofuran compound used as a topical antibacterial agent.
Uniqueness
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate is unique due to the presence of both a nitrofuran moiety and a phosphate ester group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other nitrofuran compounds .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions and offers potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.
Properties
CAS No. |
65819-94-5 |
|---|---|
Molecular Formula |
C10H14NO7P |
Molecular Weight |
291.19 g/mol |
IUPAC Name |
diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate |
InChI |
InChI=1S/C10H14NO7P/c1-4-15-19(14,16-5-2)18-8(3)9-6-7-10(17-9)11(12)13/h6-7H,3-5H2,1-2H3 |
InChI Key |
NKEYGJOMTGLLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


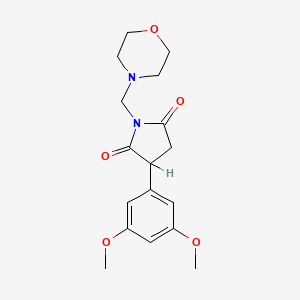


![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
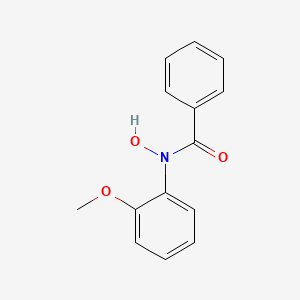
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)
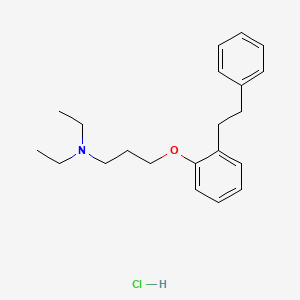

![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)
